

Application Notes and Protocols for Identifying ZMYND19 Protein Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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These application notes provide a comprehensive guide to identifying and characterizing the protein interactions of Zinc Finger MYND-Type Containing 19 (ZMYND19). This document includes detailed experimental protocols for key techniques, a summary of known interactions, and a visualization of the relevant signaling pathway.

Introduction to ZMYND19

ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc Finger Protein), is a protein implicated in the regulation of crucial cellular processes. Notably, it has been identified as a negative regulator of the mTORC1 signaling pathway, a central hub for cell growth, proliferation, and metabolism. Understanding the protein-protein interactions of ZMYND19 is critical for elucidating its molecular functions and for the development of potential therapeutic strategies targeting pathways in which it is involved.

Known Interaction Partners of ZMYND19

Recent studies have identified several key interaction partners for ZMYND19, primarily through co-immunoprecipitation and mass spectrometry techniques. These interactions are central to its role in mTORC1 regulation.

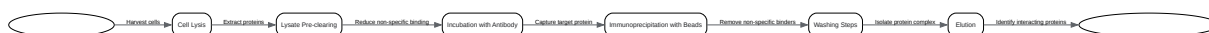
Interacting Protein	Biological Context	Evidence
MKLN1	Forms a complex with ZMYND19 to inhibit mTORC1. [1][2]	Co-immunoprecipitation[1]
Raptor	Component of the mTORC1 complex; ZMYND19 binds to Raptor.[1]	Co-immunoprecipitation[1]
RagA/C	Rag GTPases that recruit mTORC1 to the lysosome; ZMYND19/MKLN1 complex binds to RagA/C.[1]	Co-immunoprecipitation[1]
MCHR1	Melanin-concentrating hormone receptor 1.	Yeast Two-Hybrid
Tubulin (alpha and beta)	Component of microtubules.	In vitro binding assays

Experimental Workflows and Protocols

The following section details the experimental workflows and protocols for identifying ZMYND19 protein interactions.

Co-Immunoprecipitation (Co-IP) Workflow

Co-immunoprecipitation is a robust method to identify in vivo protein-protein interactions. The workflow below outlines the key steps for validating the interaction between ZMYND19 and its binding partners.



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Figure 1: Co-immunoprecipitation workflow for ZMYND19.

Detailed Co-Immunoprecipitation Protocol

This protocol is adapted from methodologies used to demonstrate the interaction of ZMYND19 with MKLN1, Raptor, and RagA/C.[1]

Materials:

- HEK293T cells
- Expression vectors for FLAG-tagged ZMYND19 and Myc-tagged potential interactors (e.g., Raptor)
- Lipofectamine 3000 (or other suitable transfection reagent)
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
- Wash Buffer: Lysis buffer with 0.1% Triton X-100
- Elution Buffer: 1x SDS-PAGE sample buffer
- Anti-FLAG antibody (for immunoprecipitation)
- Anti-Myc antibody (for Western blot detection)
- Protein A/G magnetic beads
- Western blotting reagents and equipment

Procedure:

- Cell Culture and Transfection:
 - Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
 - Co-transfect cells with plasmids encoding FLAG-ZMYND19 and the Myc-tagged protein of interest using Lipofectamine 3000 according to the manufacturer's instructions.
 - Incubate for 24-48 hours post-transfection.

- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 1 ml of ice-cold Lysis Buffer to each dish and scrape the cells.
 - Transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cleared lysate) to a new tube.
- Lysate Pre-clearing:
 - Add 20 µl of Protein A/G magnetic beads to the cleared lysate.
 - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
 - Place the tube on a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add 2-5 µg of anti-FLAG antibody to the pre-cleared lysate.
 - Incubate on a rotator for 4 hours to overnight at 4°C.
 - Add 30 µl of Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads three times with 1 ml of Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C before pelleting.
- Elution:

- After the final wash, remove all supernatant.
- Add 50 µl of 1x SDS-PAGE sample buffer to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
- Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Western Blot Analysis:
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated protein.
 - An aliquot of the initial cell lysate should be run as an input control.

Yeast Two-Hybrid (Y2H) Screening Workflow

Yeast two-hybrid screening is a powerful genetic method to discover novel protein-protein interactions.



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Figure 2: Yeast two-hybrid screening workflow.

Detailed Yeast Two-Hybrid Protocol

This protocol provides a general framework for performing a Y2H screen with ZMYND19 as the bait.

Materials:

- *Saccharomyces cerevisiae* strains (e.g., AH109, Y187)
- Bait vector (e.g., pGBKT7 with a DNA-binding domain - BD)
- Prey library vector (e.g., pGADT7 with a DNA-activation domain - AD)
- cDNA library from a relevant tissue or cell line
- Yeast transformation reagents (e.g., LiAc/PEG method)
- Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
- X- α -Gal for blue/white screening

Procedure:

- Bait Plasmid Construction:
 - Clone the full-length coding sequence of ZMYND19 in-frame with the DNA-binding domain in the bait vector (e.g., pGBKT7-ZMYND19).
 - Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
 - Confirm expression of the bait protein and test for auto-activation on selective media (SD/-Trp/-His and SD/-Trp/-Ade). The bait should not activate the reporter genes on its own.
- Yeast Two-Hybrid Screening:
 - Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g., Y187).
 - Perform a yeast mating between the bait-expressing strain and the prey library strain.
 - Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
- Identification and Validation of Positive Interactions:
 - Isolate plasmids from the positive yeast colonies.

- Sequence the prey plasmids to identify the potential interacting proteins.
- Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.
- Perform control transformations with the prey plasmid and an empty bait vector to eliminate false positives.

Mass Spectrometry for Interactome Analysis

For a global and unbiased identification of ZMYND19 interaction partners, co-immunoprecipitation can be coupled with mass spectrometry (Co-IP-MS).

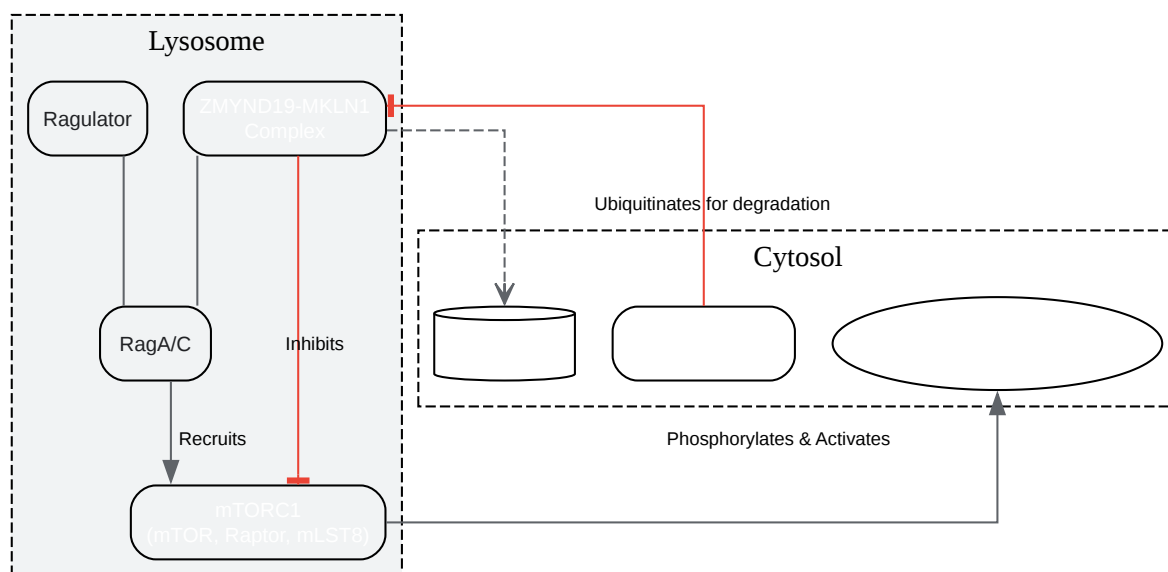


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Figure 3: Mass spectrometry workflow for ZMYND19 interactome analysis.

ZMYND19 in the mTORC1 Signaling Pathway

ZMYND19, in complex with MKLN1, acts as a negative regulator of mTORC1. This complex is targeted for degradation by the CTLH E3 ubiquitin ligase. When CTLH activity is low, the ZMYND19/MKLN1 complex accumulates and binds to Raptor and RagA/C on the lysosomal surface, thereby inhibiting a late stage of mTORC1 activation.^{[1][2]}



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Figure 4: ZMYND19 in the mTORC1 signaling pathway.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the binding affinities of ZMYND19 and its interaction partners. The interactions have been primarily characterized through qualitative methods such as co-immunoprecipitation followed by Western blotting.^[1] Future studies employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be crucial to determine the kinetic and thermodynamic parameters of these interactions.

Conclusion

The provided protocols and information serve as a comprehensive resource for researchers investigating the protein interactions of ZMYND19. The identification of its role in the mTORC1 pathway opens up new avenues for research into cellular metabolism, growth, and associated diseases. Further characterization of the ZMYND19 interactome, particularly through quantitative methods, will be essential for a complete understanding of its biological functions.

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- To cite this document: BenchChem. [Application Notes and Protocols for Identifying ZMYND19 Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#techniques-for-identifying-zmynd19-protein-interactions]

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